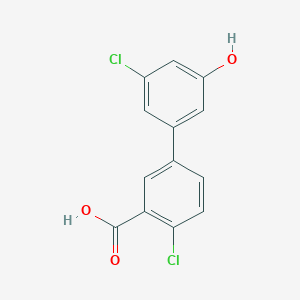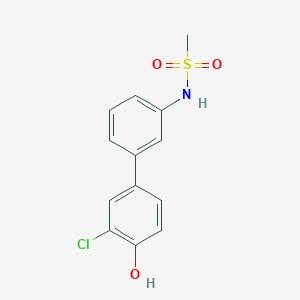
2-Chloro-4-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% (2C4C5MCPP) is a chemical compound that has been used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 108-110°C and a boiling point of 253-255°C. It is soluble in water, ethanol, and ether. 2C4C5MCPP has been used in the synthesis of several organic compounds and as a reagent in various reactions.
Applications De Recherche Scientifique
2-Chloro-4-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been used in various scientific research applications, such as in the synthesis of organic compounds and as a reagent in various reactions. It has been used in the synthesis of novel heterocyclic compounds, including benzimidazoles, thiophenes, and quinolines. It has also been used in the synthesis of biologically active compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents. Additionally, it has been used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
2-Chloro-4-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is a reagent used in various reactions. It acts as an electron-withdrawing group, increasing the electrophilicity of the substrate. This allows for the formation of a covalent bond between the reagent and the substrate, resulting in the formation of a new product.
Biochemical and Physiological Effects
2-Chloro-4-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is a chemical compound that has not been studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with caution.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is a useful reagent in various laboratory experiments. Its advantages include its low cost and its availability in a variety of purities. It is also relatively easy to handle and store. However, there are some limitations to its use. It is toxic and should be handled with caution. Additionally, it is not very soluble in water, so it is not suitable for use in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of 2-Chloro-4-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% in scientific research. It could be used in the synthesis of a variety of organic compounds, such as heterocyclic compounds and biologically active compounds. Additionally, it could be used in the synthesis of pharmaceuticals and agrochemicals. Furthermore, it could be used as a reagent in various reactions, such as Diels-Alder reactions, Michael additions, and cyclization reactions. Finally, it could be used as a catalyst in various reactions, such as hydrogenation and oxidation reactions.
Méthodes De Synthèse
2-Chloro-4-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized from the reaction of 2-chloro-4-methoxycarbonylphenol (2C4MCP) and 2-chloro-5-methoxycarbonylphenol (2C5MCP). The reaction is carried out in a mixture of acetic acid and acetic anhydride at a temperature of 70-80°C. The reaction is complete when the reaction mixture turns yellow. The product is then filtered and washed with water to remove any excess reactants. The product is then dried and recrystallized from ethanol to obtain the desired purity.
Propriétés
IUPAC Name |
methyl 4-chloro-3-(3-chloro-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)9-2-4-11(15)10(6-9)8-3-5-13(17)12(16)7-8/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHKDACIFJVWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686170 |
Source


|
| Record name | Methyl 3',6-dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-chloro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261928-96-4 |
Source


|
| Record name | Methyl 3',6-dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)


